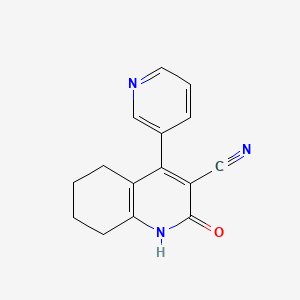

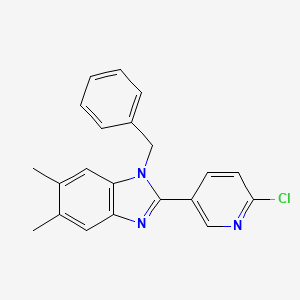

![molecular formula C23H25N3O3 B2710479 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one CAS No. 896383-01-0](/img/structure/B2710479.png)

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one” is a complex organic molecule that contains a quinazolinone and a dihydroisoquinoline moiety . Quinazolinones are a class of compounds that have been studied for their potential biological activities . Dihydroisoquinolines are also a class of compounds that have been studied for their potential biological activities .

Aplicaciones Científicas De Investigación

1. Green Synthesis of Oxazolo[2,3-a]tetrahydroisoquinolines

- Research Application: A study by Huang et al. (2016) demonstrates the addition reaction of 3,4-dihydroisoquinolines with γ-hydroxy-α,β-unsaturated ketones to produce diastereomerically pure oxazolo[2,3-a]tetrahydro-isoquinolines. This reaction is significant as it proceeds smoothly under environmentally friendly conditions without additives or catalysts, yielding target molecules in good to excellent yields (Huang et al., 2016).

2. Stereochemistry of Isoquinoline Derivatives

- Research Application: Fülöp et al. (1990) have synthesized and analyzed the stereochemistry of various 1,3-Oxazino- and 1,3-Thiazino[4,3-a]isoquinoline derivatives, contributing to our understanding of the molecular structure and conformation of these compounds (Fülöp et al., 1990).

3. Development of Chiral Tetrahydroisoquinolines

- Research Application: Kim et al. (2020) reported on the asymmetric hydrogenation of 1,3-disubstituted isoquinolines using a hydroxymethyl directing group. This method is crucial for producing chiral 1,2,3,4-tetrahydroisoquinolines with high levels of enantioselectivity and diastereoselectivity. The study also highlights the synthesis of non-natural analogs of tetrahydroprotoberberine alkaloids (Kim et al., 2020).

4. Elucidation of Quinolinone Derivatives Structures

- Research Application: Chimichi et al. (2007) investigated the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine, leading to the structural elucidation of reaction products through multinuclear magnetic resonance spectroscopy. This research is important for understanding the molecular structure of quinolinone derivatives (Chimichi et al., 2007).

5. Novel Routes to Fused Isoquinolines

- Research Application: Awad et al. (2002) explored new methods for producing fused isoquinolines, demonstrating the high-yield synthesis of triazolo[3,4-a]isoquinolines and benzo[a]quinolizin-4-ones. These routes offer new possibilities in the synthesis of complex isoquinoline structures (Awad et al., 2002).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and associated with breast and prostate cancer .

Mode of Action

For instance, the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Given its potential inhibition of akr1c3, it may impact the steroid hormone metabolism pathway .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Análisis Bioquímico

Biochemical Properties

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme involved in hormone metabolism and the development of certain cancers . The interaction between this compound and AKR1C3 involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect the enzyme’s role in hormone regulation and cancer progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt the biological membrane systems of certain pathogens, leading to altered cellular homeostasis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with AKR1C3 involves binding to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions with key residues. Additionally, this compound can modulate the activity of other enzymes and proteins, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of enzyme activity and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with AKR1C3 affects the enzyme’s role in hormone metabolism, leading to changes in the levels of hormone metabolites . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes and proteins involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The localization and accumulation of this compound within cells can influence its activity and function, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular locations. The localization of this compound within specific cellular compartments can enhance its efficacy and reduce off-target effects.

Propiedades

IUPAC Name |

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKWAXSWBSMUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

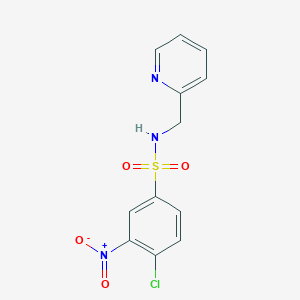

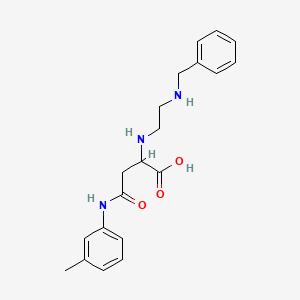

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2710398.png)

![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)

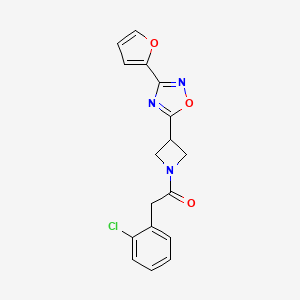

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)

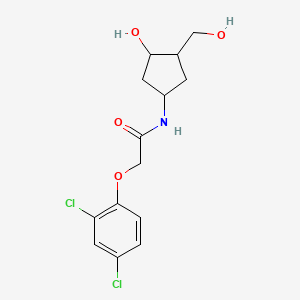

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

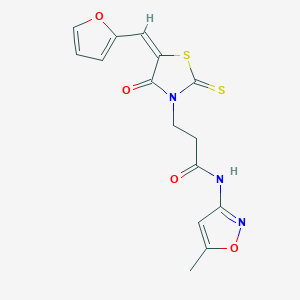

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)